1,8-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole
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Overview
Description
1,8-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole is a complex organic compound that features a carbazole core substituted with two oxazoline rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a series of reactions starting from simple aromatic compounds. One common method involves the cyclization of 2-aminobiphenyl derivatives.
Introduction of Oxazoline Rings: The oxazoline rings are introduced through a cyclization reaction involving amino alcohols and carboxylic acids. The reaction conditions often require the use of dehydrating agents and catalysts to facilitate the formation of the oxazoline rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,8-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1,8-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1,8-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole involves its interaction with specific molecular targets. The oxazoline rings can coordinate with metal ions, making the compound an effective ligand in catalytic processes. Additionally, the carbazole core can participate in π-π interactions, which are crucial in its applications in organic electronics.
Comparison with Similar Compounds
Similar Compounds
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and use as a proton sponge.
1,8-Bis(dimethylboranyl)naphthalene: Utilized in frustrated Lewis pair chemistry.
Uniqueness
1,8-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole is unique due to its combination of a carbazole core and oxazoline rings, which confer distinct chemical properties and potential applications. Its ability to act as a ligand and participate in π-π interactions sets it apart from other similar compounds.
Properties
Molecular Formula |
C30H23N3O2 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(4S)-4-phenyl-2-[8-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-9H-carbazol-1-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C30H23N3O2/c1-3-9-19(10-4-1)25-17-34-29(31-25)23-15-7-13-21-22-14-8-16-24(28(22)33-27(21)23)30-32-26(18-35-30)20-11-5-2-6-12-20/h1-16,25-26,33H,17-18H2/t25-,26-/m1/s1 |
InChI Key |
UNKTUBAINWCHDD-CLJLJLNGSA-N |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=CC3=C2NC4=C3C=CC=C4C5=N[C@H](CO5)C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC3=C2NC4=C3C=CC=C4C5=NC(CO5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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